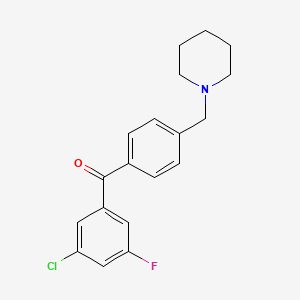
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, also known as (3-Chloro-5-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone, is a chemical compound with the molecular formula C19H19ClFNO and a molecular weight of 331.81 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone consists of a benzophenone core with a chlorine atom and a fluorine atom on one phenyl ring and a piperidinomethyl group on the other phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .Applications De Recherche Scientifique
Benzophenone-3 in Sunscreens and Cosmetics
Benzophenone-3 (BP-3) is widely used in sunscreens and cosmetics to protect against UV radiation. Its widespread use has led to environmental contamination and potential impacts on aquatic ecosystems. BP-3 is lipophilic, photostable, bioaccumulative, and exhibits estrogenic potency in vitro. It has been detected in various environmental matrices, including water, soil, and biota, raising concerns about its endocrine-disrupting capabilities and the need for further environmental and toxicological studies (Kim & Choi, 2014).
Polyisoprenylated Benzophenones from Clusiaceae
Polyisoprenylated benzophenones isolated from the Clusiaceae family have shown a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These compounds have been studied for their potential as cancer therapeutics and for understanding the mechanisms underlying their biological activities. Their structure-activity relationships and pharmacokinetics are areas of ongoing research (Acuña, Jancovski, & Kennelly, 2009).
Benzophenone as a Flavouring Agent
Benzophenone has been evaluated as a safe flavouring substance when used under current conditions. It has been assessed by various regulatory bodies and found to have no significant safety concerns regarding genotoxicity or endocrine activities at the levels used in flavourings. This underscores its applicability beyond pharmaceutical or environmental concerns, highlighting its versatility in food and consumer products (Silano et al., 2017).
Chromones as Radical Scavengers
Chromones and their derivatives, closely related to benzophenones, possess significant antioxidant properties, neutralizing active oxygen and inhibiting free radical processes that lead to cell impairment. Their radical scavenging activity is attributed to specific structural features, and they hold potential for therapeutic applications in diseases associated with oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety And Hazards
The safety data sheet (SDS) for 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone provides detailed information on its hazards, precautionary measures, and first-aid procedures . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCQGVMRPYPKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642708 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone | |
CAS RN |
898775-47-8 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

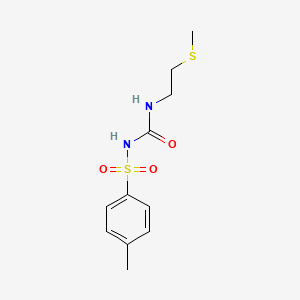
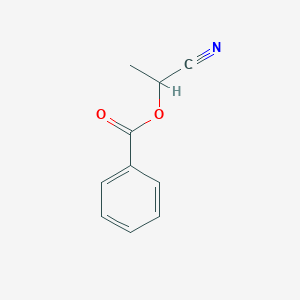
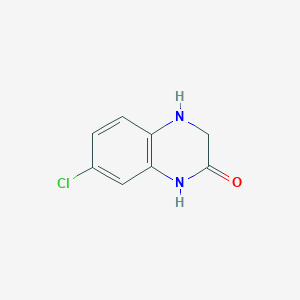
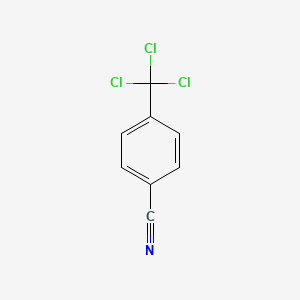
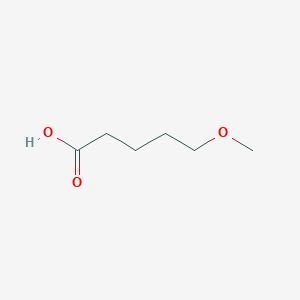
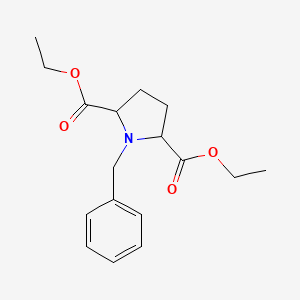
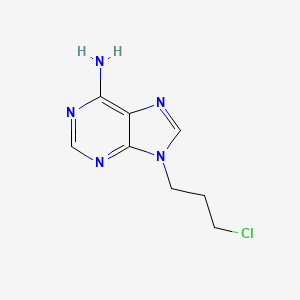
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
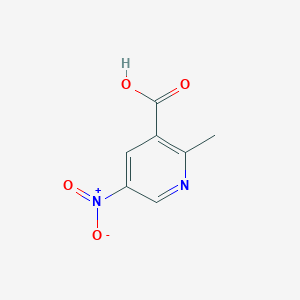
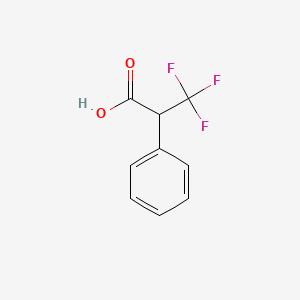
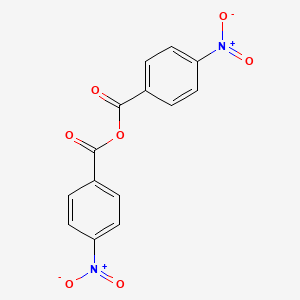
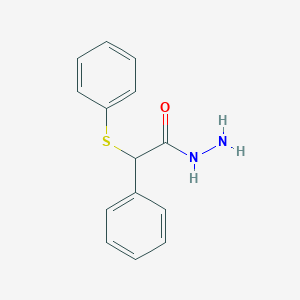
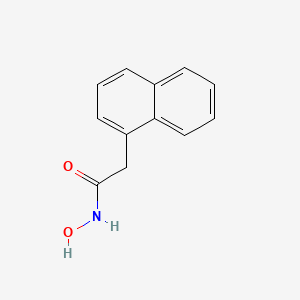
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)